molecular formula C3H2BrFN2O2S B6589693 4-bromo-1H-imidazole-5-sulfonyl fluoride CAS No. 2137805-98-0

4-bromo-1H-imidazole-5-sulfonyl fluoride

Cat. No.: B6589693
CAS No.: 2137805-98-0
M. Wt: 229
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Description

4-bromo-1H-imidazole-5-sulfonyl fluoride is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4th position, a sulfonyl fluoride group at the 5th position, and an imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 1H-imidazole followed by sulfonylation

Industrial Production Methods

Industrial production of 4-bromo-1H-imidazole-5-sulfonyl fluoride may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1H-imidazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile.

    Sulfonylation: Sulfur tetrafluoride or its derivatives in the presence of a base such as triethylamine.

Major Products Formed

    Substitution Products: Various substituted imidazole derivatives.

    Sulfonamide Derivatives: Formed by the reaction of the sulfonyl fluoride group with nucleophiles.

Scientific Research Applications

4-bromo-1H-imidazole-5-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-bromo-1H-imidazole-5-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The bromine atom and the imidazole ring also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-imidazole-5-sulfonyl fluoride: Similar structure but with a chlorine atom instead of bromine.

    1H-imidazole-5-sulfonyl fluoride: Lacks the bromine atom, leading to different reactivity and properties.

Uniqueness

4-bromo-1H-imidazole-5-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group, which confer specific reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2137805-98-0

Molecular Formula

C3H2BrFN2O2S

Molecular Weight

229

Purity

95

Origin of Product

United States

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